4-Hydroxy-6-(methylsulfonyl)quinazoline

説明

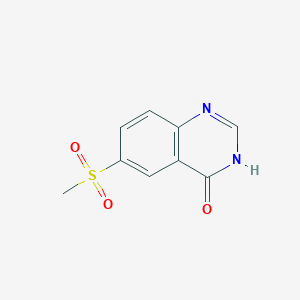

Structure

2D Structure

特性

IUPAC Name |

6-methylsulfonyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNMIARUPWAQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-50-1 | |

| Record name | 6-methanesulfonyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(methylsulfonyl)quinazoline typically involves the following steps:

Formation of the Quinazoline Core: This can be achieved through various methods such as the Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.

Introduction of the Hydroxy Group: This step often involves the use of hydroxylating agents under controlled conditions to introduce the hydroxy group at the desired position on the quinazoline ring.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

化学反応の分析

2.2. Oxidation Reactions

4-Hydroxy-6-(methylsulfonyl)quinazoline can undergo oxidation reactions, which are crucial for modifying its structure and enhancing its biological activity:

-

Hydrogen Peroxide Oxidation : In dilute aqueous acid, this compound can be oxidized with hydrogen peroxide to yield 3,4-dihydro-4-oxoquinazoline derivatives.

-

Potassium Permanganate Oxidation : In alkaline medium, treatment with potassium permanganate can lead to similar oxidative transformations, producing various oxidized products that may have different pharmacological properties .

2.3. Reduction Reactions

Reduction reactions are essential for synthesizing derivatives with lower oxidation states:

-

Sodium Amalgam Reduction : This method can reduce this compound to form tetrahydroquinazoline derivatives.

-

Lithium Aluminum Hydride Reduction : This reagent can also facilitate the reduction, yielding similar products with enhanced biological activity .

2.4. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are significant for modifying the functional groups on the quinazoline ring:

-

Hydrazine Reaction : Reacting with hydrazine can yield hydrazine-substituted derivatives, which may exhibit altered biological activities.

-

Sodamide Reaction : This reaction produces amino-substituted quinazolines, potentially increasing their reactivity and utility in drug development .

2.5. Electrophilic Substitution Reactions

Electrophilic substitution is another vital pathway for modifying quinazolines:

科学的研究の応用

Pharmacological Properties

Quinazoline derivatives, including 4-hydroxy-6-(methylsulfonyl)quinazoline, exhibit a wide range of biological activities:

- Anticancer Activity : Quinazolines are recognized for their ability to inhibit cancer cell proliferation. They act as small tyrosine kinase inhibitors, targeting pathways essential for tumor growth. This compound has shown promise in preclinical studies as a lead compound in cancer drug discovery due to its structural characteristics that enhance bioactivity and solubility .

- Antimicrobial Properties : This compound has demonstrated antibacterial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves binding to penicillin-binding proteins, disrupting bacterial cell wall synthesis .

- Anti-inflammatory Effects : Quinazolines possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. The specific structure of this compound may enhance its efficacy in reducing inflammation .

- Other Biological Activities : Additional properties include anti-diabetic, anti-viral, anti-convulsant, and anti-tuberculosis activities. These diverse effects stem from the compound's ability to interact with various biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

作用機序

The mechanism of action of 4-Hydroxy-6-(methylsulfonyl)quinazoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

類似化合物との比較

Structural and Reactivity Differences

Substituent Position and Electronic Effects

The position and nature of substituents critically influence quinazoline properties:

Key Insights :

- The methylsulfonyl group in this compound increases electrophilicity at the quinazoline core compared to fluoro-substituted analogs, enabling distinct reaction pathways .

- Benzoquinazolinone 12, with a fused aromatic system, exhibits higher potency in preliminary studies, suggesting that bulkier substituents may improve target engagement .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The hydroxy group in this compound improves water solubility compared to non-polar analogs like 2,6,8-triaryl-imidazo[4,5-g]quinazolines, which rely on aryl groups for lipophilicity .

- Benzoquinazolinone 12’s fused ring system may reduce solubility but enhance membrane permeability, a trade-off common in drug design .

生物活性

4-Hydroxy-6-(methylsulfonyl)quinazoline is a compound belonging to the quinazoline family, notable for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. It is believed to modulate enzyme activity and receptor interactions, influencing processes related to inflammation and cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

- IC50 Values : The compound has shown IC50 values ranging from 5 to 20 nM against specific cancer cell lines, indicating potent anticancer activity.

- Mechanisms : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptotic cell death .

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Animal Models : In carrageenan-induced inflammation models, administration of the compound resulted in reduced hyperalgesia and lower levels of inflammation markers, suggesting potential therapeutic applications in conditions like arthritis.

Antiviral Effects

Emerging evidence suggests that this compound may possess antiviral properties:

- Cell Culture Studies : Preliminary antiviral screenings have indicated that certain derivatives exhibit promising activity against viral replication in cell cultures.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the methylsulfonyl group and the hydroxy substitution at the 4-position contribute significantly to its pharmacological profile.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group at C4, methylsulfonyl at C6 | Anticancer, anti-inflammatory |

| Derivatives with varied substitutions | Structural variations affect activity profiles | Varying degrees of cytotoxicity |

Cytotoxicity Assays

Several studies have evaluated the cytotoxic effects of this compound:

- A study indicated that it significantly inhibited growth in HepG2 cells, with a notable increase in apoptotic cells compared to controls .

Inflammation Models

In vivo studies have shown that treatment with this compound can alleviate symptoms associated with inflammation:

- In a study involving inflammatory models, the compound reduced pain and inflammation markers significantly, supporting its use as an anti-inflammatory agent.

Antiviral Screening

Initial screenings have suggested antiviral potential:

- Certain derivatives have shown efficacy against viral replication, though further studies are needed to fully understand the mechanisms involved.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Hydroxy-6-(methylsulfonyl)quinazoline derivatives?

- Methodological Answer : Synthesis typically involves cyclization or acylation reactions. For example, quinazoline derivatives are often synthesized via base-catalyzed cyclization of intermediates like 2-(ferrocenecarboxamido)benzamide, as demonstrated in ferrocenyl-substituted quinazolinone synthesis . Substituents such as methylsulfonyl groups can be introduced through nucleophilic substitution or oxidation of thioether precursors. Reaction optimization may include temperature control (e.g., 80–100°C) and solvent selection (e.g., DMF or THF) to improve yield .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant suits, and safety goggles to avoid skin/eye contact. Inspect gloves before use and dispose of them properly after contamination .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Spill Management : Contain spills using non-combustible absorbents (e.g., vermiculite) and avoid dust generation during cleanup .

Q. What analytical methods confirm the purity and structure of synthesized this compound?

- Methodological Answer :

- Spectroscopy : and verify substituent positions and molecular integrity .

- X-ray Diffraction : Resolve crystal structures to confirm bond angles and spatial arrangements (e.g., monoclinic systems with parameters ) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for quinazoline derivatives?

- Methodological Answer :

- Systematic SAR Studies : Compare analogs with varying substituents (e.g., methylsulfonyl vs. trifluoromethyl) to isolate functional group contributions. For instance, 4-thioquinazoline derivatives show enhanced antifungal activity, while Schiff base groups at the 3-position improve antiviral activity .

- Computational Modeling : Density Functional Theory (DFT) calculations predict redox behavior and electronic properties, helping rationalize experimental discrepancies in biological activity .

Q. What techniques characterize the electrochemical properties of this compound derivatives?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation potentials (e.g., ) to identify redox-active sites, particularly in ferrocenyl-substituted analogs .

- DFT Simulations : Correlate experimental voltammetric data with molecular orbital energies (e.g., HOMO-LUMO gaps) to elucidate electron-transfer mechanisms .

Q. How can molecular docking studies improve the design of quinazoline-based therapeutic agents?

- Methodological Answer :

- Target Selection : Dock derivatives into enzyme active sites (e.g., EGFR kinase) to predict binding affinities. For example, 6-substituted quinazolines exhibit anti-proliferative activity by inhibiting ATP-binding pockets .

- Free Energy Calculations : Use AutoDock Vina or Schrödinger Suite to calculate binding energies () and prioritize high-affinity candidates .

Q. What strategies optimize reaction conditions for introducing methylsulfonyl groups into quinazoline scaffolds?

- Methodological Answer :

- Oxidation of Thioethers : Treat 6-thioquinazoline with in acetic acid at 60°C for 4 hours to yield methylsulfonyl derivatives .

- Catalysis : Use Pd/C or Cu(I) catalysts to enhance regioselectivity in sulfonylation reactions .

Contradiction Analysis & Advanced Methodologies

Q. How do researchers address conflicting reports on the anti-inflammatory vs. cytotoxic effects of quinazoline derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform MTT assays across concentrations (e.g., 1–100 µM) to differentiate anti-inflammatory (low-dose) and cytotoxic (high-dose) thresholds .

- Pathway Analysis : Use RNA sequencing to identify upregulated/downregulated genes (e.g., COX-2 vs. caspase-3) in treated cell lines .

Q. What experimental designs mitigate variability in biological activity assays for quinazoline compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。